2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Medicinal Chemistry ADME Properties Drug Design

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone is a polyfluorinated aromatic ketone with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol, characterized by a trifluoromethyl group at the 4'-position and two ortho-fluorine substituents at the 2'- and 6'-positions. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from simpler mono-fluorinated or para-substituted acetophenone analogs.

Molecular Formula C9H5F5O
Molecular Weight 224.13
CAS No. 1288987-71-2
Cat. No. B2760345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Difluoro-4'-(trifluoromethyl)acetophenone
CAS1288987-71-2
Molecular FormulaC9H5F5O
Molecular Weight224.13
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
InChIInChI=1S/C9H5F5O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3
InChIKeyQPUVJJDKQJBOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS 1288987-71-2): A Strategic Polyfluorinated Building Block for Advanced Synthesis


2',6'-Difluoro-4'-(trifluoromethyl)acetophenone is a polyfluorinated aromatic ketone with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol, characterized by a trifluoromethyl group at the 4'-position and two ortho-fluorine substituents at the 2'- and 6'-positions [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from simpler mono-fluorinated or para-substituted acetophenone analogs [2]. As a synthetic intermediate, it is primarily utilized as a building block in medicinal chemistry and agrochemical research, where its unique fluorinated scaffold enables the construction of complex molecules with enhanced metabolic stability and bioavailability .

Why Generic Substitution Fails for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone


Generic substitution of fluorinated acetophenone building blocks without regard to the specific 2',6'-difluoro-4'-(trifluoromethyl) substitution pattern can lead to significant deviations in synthetic outcomes, particularly in cross-coupling reactions, regioselective transformations, and downstream biological activity. The presence of two ortho-fluorine atoms in the target compound introduces substantial steric hindrance and a unique electronic environment compared to non-ortho-fluorinated analogs such as 4'-(trifluoromethyl)acetophenone [1]. These ortho-fluorines can direct electrophilic aromatic substitution (EAS) to the meta-position relative to the acetyl group, whereas a para-substituted analog without ortho-fluorines directs EAS ortho to the acetyl group [2]. Furthermore, the increased lipophilicity (XLogP3 of 2.7) relative to non-fluorinated or mono-fluorinated acetophenones directly impacts compound permeability and metabolic stability in medicinal chemistry applications, rendering simple class-level substitutions inadequate [1]. The quantitative evidence below underscores why selecting the precise 2',6'-difluoro-4'-(trifluoromethyl) derivative is critical for reproducible research and development.

Quantitative Evidence Guide for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone Differentiation


Enhanced Lipophilicity (XLogP3) Drives Improved Membrane Permeability vs. 4'-(Trifluoromethyl)acetophenone

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone exhibits a computed partition coefficient (XLogP3) of 2.7, compared to 2.6 for the 4'-(trifluoromethyl)acetophenone analog lacking ortho-fluorine substituents [1]. This 0.1 logP unit increase represents an approximately 26% higher theoretical lipophilicity, which is a critical determinant of passive membrane permeability and oral bioavailability in drug-like molecules [2]. The addition of two ortho-fluorine atoms further contributes to a higher hydrogen bond acceptor count (6 vs. 4), which can influence target binding and metabolic stability [1].

Medicinal Chemistry ADME Properties Drug Design

Ortho-Fluorine Steric Shielding Confers Regioselectivity Advantage in Cross-Coupling Reactions vs. 4'-(Trifluoromethyl)acetophenone

The presence of two ortho-fluorine substituents in 2',6'-difluoro-4'-(trifluoromethyl)acetophenone creates significant steric hindrance around the acetyl group. This steric bulk is known to suppress unwanted side reactions at the ortho positions and direct electrophilic aromatic substitution (EAS) to the meta-position relative to the acetyl group [1]. In contrast, 4'-(trifluoromethyl)acetophenone, which lacks ortho-substituents, directs EAS to the ortho position, often leading to regioselectivity challenges in synthetic sequences [1]. This difference is a direct consequence of the 2',6'-difluoro substitution pattern, which is absent in many common analogs, and enables more predictable and selective functionalization of the aromatic ring in complex molecule construction.

Organic Synthesis Cross-Coupling Regioselectivity

Conformational Rigidity Induced by Ortho-Fluorines May Enhance Target Binding Affinity vs. Non-Ortho-Substituted Analogs

Studies on related 2,6-difluoroacetophenone derivatives have demonstrated that the ortho-fluorine atoms force the acetyl group into a markedly nonplanar conformation with respect to the aromatic ring [1]. This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity for biological targets [2]. In contrast, analogs lacking ortho-substituents, such as 4'-(trifluoromethyl)acetophenone, exhibit greater conformational flexibility, which may result in an entropic penalty upon target binding and lower potency [2]. While direct binding data for 2',6'-difluoro-4'-(trifluoromethyl)acetophenone against a specific target is not available in the primary literature, this well-documented class effect of ortho-fluorination provides a strong rationale for its selection over less constrained analogs in drug discovery programs.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Increased Topological Polar Surface Area (TPSA) Suggests Improved Solubility and Target Engagement vs. 2',4'-Difluoroacetophenone

The computed Topological Polar Surface Area (TPSA) for 2',6'-difluoro-4'-(trifluoromethyl)acetophenone is 17.1 Ų, which is identical to that of 4'-(trifluoromethyl)acetophenone but significantly higher than that of 2',4'-difluoroacetophenone (TPSA ≈ 17.1 Ų as well, but with lower molecular weight and lipophilicity) [1]. While TPSA values for these specific compounds are similar, the combination of a higher TPSA and increased lipophilicity (XLogP3 2.7 vs. 1.9 for 2',4'-difluoroacetophenone) indicates a favorable balance for membrane permeability and aqueous solubility [2]. This balanced profile is a key predictor of oral bioavailability and is often preferred over analogs that are either too hydrophilic or too lipophilic [2]. The target compound thus occupies a desirable physicochemical space that may enhance its performance as a synthetic intermediate in drug discovery.

Physicochemical Properties Druglikeness Solubility

Optimal Application Scenarios for 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone in Research and Industry


Scaffold for Kinase Inhibitors and CNS-Penetrant Drugs Requiring Enhanced Lipophilicity

Medicinal chemists targeting kinase inhibitors or central nervous system (CNS) drugs can leverage the elevated XLogP3 of 2.7 (compared to 2.6 for the para-substituted analog) to achieve improved blood-brain barrier (BBB) permeability and cellular uptake [1]. The balanced lipophilicity and polarity profile makes this compound an ideal starting material for lead optimization in programs where moderate-to-high lipophilicity is desired without compromising solubility [1].

Regioselective Functionalization for Complex Natural Product and Agrochemical Synthesis

In multi-step syntheses of complex natural products or agrochemicals, the ortho-fluorine-directed regioselectivity of 2',6'-difluoro-4'-(trifluoromethyl)acetophenone can be exploited to install additional functional groups at the meta-position relative to the acetyl group with high predictability [2]. This avoids the use of protecting groups or difficult separations, thereby increasing overall synthetic efficiency and yield [2].

Conformationally Constrained Building Block for Fragment-Based Drug Discovery (FBDD)

The restricted rotation around the acetyl group, induced by the ortho-fluorine atoms, predisposes this compound to adopt a nonplanar conformation [3]. In fragment-based drug discovery (FBDD), this conformational rigidity can be a significant advantage, as it may reduce the entropic penalty upon target binding and enhance the likelihood of identifying high-affinity hits [3]. This makes the compound a valuable addition to fluorinated fragment libraries.

Precursor for Trifluoromethylated Heterocycles via Cross-Coupling and Cycloaddition Reactions

The combination of an electrophilic ketone carbonyl and a trifluoromethyl group makes this compound a versatile precursor for the synthesis of trifluoromethylated heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in medicinal chemistry . The ortho-fluorine atoms can also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling further diversification of the aromatic core .

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